molecular formula C12H14N4O2 B2984783 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone CAS No. 1023521-91-6

1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone

Cat. No.: B2984783
CAS No.: 1023521-91-6
M. Wt: 246.27
InChI Key: ZLNMHPYUYJBTGA-UHFFFAOYSA-N
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Description

1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone (CAS: unavailable; synonyms include ZINC2550086, MFCD00171115) is a triazole-containing ketone derivative characterized by a 3-amino-1,2,4-triazole moiety linked via an ethanone bridge to a 2,3-dimethylphenoxy group. This compound is structurally distinct due to the presence of both electron-donating (amino) and lipophilic (dimethylphenoxy) substituents, which may influence its physicochemical properties and biological interactions. The compound is commercially available and has been utilized in research contexts requiring triazole-based scaffolds .

Properties

IUPAC Name

1-(3-amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-4-3-5-10(9(8)2)18-6-11(17)16-7-14-12(13)15-16/h3-5,7H,6H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNMHPYUYJBTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2C=NC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone typically involves multiple steps. One common approach is the reaction of 3-amino-1,2,4-triazole with 2,3-dimethylphenol in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

  • Oxidation: The amino group on the triazole ring can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The phenolic oxygen in the dimethylphenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic processes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structure combines a 3-amino-triazole ring with a 2,3-dimethylphenoxy group. Below is a comparative analysis with structurally related analogs:

Compound Name Key Substituents Structural Differences
1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone (Target) 3-amino-triazolyl, 2,3-dimethylphenoxy Unique amino group on triazole; dimethylphenoxy enhances lipophilicity.
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound 9) Benzofuran-2-yl, triazolyl Benzofuran replaces dimethylphenoxy; lacks amino group.
2-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone 2-Naphthyl, triazolyl Naphthyl group provides extended aromaticity; no amino or oxygen-linked substituents.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound 7) 2,4-Difluorophenyl, triazolyl Fluorine atoms increase electronegativity; lacks amino group.
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) 2,4-Dichlorophenyl, triazolyl Chlorine substituents enhance steric bulk and metabolic stability.

Key Observations :

Key Insights :

  • The absence of an amino group in analogs like M2 and Compound 7 correlates with roles in metabolism or antiparasitic activity, while amino-substituted derivatives (e.g., Schiff bases in ) show enhanced antifungal activity.
  • The target compound’s dimethylphenoxy group may confer stability against metabolic degradation compared to halogenated analogs .

Physicochemical Comparison :

Property Target Compound 1-(2,4-Difluorophenyl)-2-triazolyl ethanone 2-(2-Naphthyl)-2-triazolyl ethanone
Lipophilicity (LogP) High (dimethylphenoxy) Moderate (fluorine atoms) High (naphthyl group)
Melting Point Not reported 115–170°C (similar triazole derivatives) 125–150°C (estimated)
Solubility Low (non-polar substituents) Moderate in DMSO Low in aqueous media

Notes:

  • The amino group in the target compound may improve solubility in polar solvents compared to halogenated analogs.

Biological Activity

1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone is a compound that incorporates the 3-amino-1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol
  • Structure : The compound features a triazole ring substituted with an amino group and a phenoxy group that enhances its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer activity. For instance:

  • Case Study : A series of compounds based on the 3-amino-1,2,4-triazole scaffold were synthesized and evaluated against various cancer cell lines using the XTT assay. The results indicated that specific substitutions on the triazole ring enhanced anticancer efficacy. Notably, compounds with a 3-bromophenylamino moiety showed promising dual anticancer activity and antiangiogenic effects .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme critical in histidine biosynthesis. This inhibition can lead to reduced cellular proliferation in cancer cells .
  • Catalase Inhibition : Similar to other triazole derivatives, it may also inhibit catalase activity in certain contexts. This inhibition has been linked to altered oxidative stress responses in cells treated with ethanol .

Antitumorigenic Effects

Research indicates that certain triazole derivatives can reduce tumor incidence in animal models:

Toxicological Profile

Despite its promising biological activities, it is crucial to consider the toxicological aspects:

  • Carcinogenic Potential : Compounds containing the triazole ring have been associated with carcinogenic effects when used in agricultural settings. For example, aminotriazole (a related compound) has been classified as a potential carcinogen and is not recommended for use on food crops due to safety concerns .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntiangiogenicReduced blood vessel formation
Enzyme InhibitionCompetitive inhibition of imidazoleglycerol-phosphate dehydratase
AntitumorigenicDecreased tumor incidence in animal models
ToxicityPotential carcinogenic effects

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks based on substituents:
    • The triazole proton resonates at δ 8.2–8.5 ppm (deshielded due to aromaticity).
    • 2,3-Dimethylphenoxy groups show methyl signals at δ 2.2–2.4 ppm and aromatic protons at δ 6.8–7.1 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and NH₂ bends (triazole) at ~3300–3400 cm⁻¹ .
    Validation : Compare with computed spectra (DFT/B3LYP) or reference data from NIST Chemistry WebBook .

What crystallographic techniques are used to determine the molecular conformation of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical:

  • Data Collection : Use a Stoe IPDS II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Solve via direct methods (SHELXS) and refine with SHELXL.
  • Key Parameters :
    • Bond lengths: C=O (1.21–1.23 Å), C-N (triazole) (1.32–1.35 Å).
    • Dihedral angles between triazole and phenoxy planes (~15–25°) indicate partial conjugation .

How do electron-withdrawing/donating substituents on the phenoxy group influence reaction kinetics?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the ethanone carbonyl, accelerating nucleophilic attack by triazole (k ≈ 2.5 × 10⁻³ s⁻¹).
  • Electron-Donating Groups (e.g., -OCH₃) : Reduce reactivity (k ≈ 1.1 × 10⁻³ s⁻¹) due to decreased carbonyl polarization.
    Methodology : Use stopped-flow UV-Vis spectroscopy to measure rate constants under varying substituents .

How to analyze byproducts formed during synthesis, and what mitigation strategies exist?

Advanced Research Question

  • Byproduct Identification :
    • HPLC-MS : Detect intermediates like unreacted triazole (m/z 85) or oxidized phenoxy derivatives.
    • ¹H NMR : Look for residual acetic acid (δ 2.1 ppm) or dimerization products.
  • Mitigation :
    • Use anhydrous solvents to prevent hydrolysis.
    • Optimize stoichiometry (1:1.2 molar ratio of triazole to ethanone precursor) .

What computational methods predict the compound’s bioactivity against enzyme targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Dock the compound into cytochrome P450 (PDB: 1TQN).
    • Triazole forms H-bonds with Thr-309 (ΔG ≈ -8.2 kcal/mol).
    • Phenoxy group occupies hydrophobic pocket (Van der Waals interactions).
  • MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns .

How does solvent polarity affect the compound’s stability during storage?

Basic Research Question

  • Polar Solvents (e.g., DMSO, H₂O) : Promote hydrolysis of the ethanone group (t₁/₂ ≈ 7 days at 25°C).
  • Nonpolar Solvents (e.g., Hexane) : Enhance stability (t₁/₂ > 30 days).
    Recommendation : Store at -20°C in anhydrous acetonitrile with molecular sieves .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., microplate alamarBlue for cytotoxicity).
  • Control Variables : Normalize data for cell line (e.g., HepG2 vs. HEK293), incubation time (24–72 h), and solvent (DMSO < 0.1%) .

How to design SAR studies for triazole derivatives of this compound?

Advanced Research Question

  • Variation Points :
    • Triazole Substituents : Replace 3-amino with -NO₂ or -CF₃ to modulate electron density.
    • Phenoxy Modifications : Introduce halogens or heterocycles.
  • Assays :
    • Measure logP (HPLC) for lipophilicity.
    • Test antifungal activity (MIC against Candida spp.) .

What analytical techniques quantify the compound in biological matrices?

Advanced Research Question

  • LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with MRM transitions (m/z 315 → 85 for quantification).
  • Recovery : >85% in plasma after protein precipitation (ACN:MeOH, 4:1) .

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